Lipophilicity Differentiation: 5-Methyl vs. Unsubstituted 1H-Imidazo[4,5-c]pyridine
5-Methyl-5H-imidazo[4,5-c]pyridine demonstrates substantially higher lipophilicity compared to the unsubstituted 1H-imidazo[4,5-c]pyridine parent scaffold, a critical parameter for membrane permeability and target engagement predictions [1].
| Evidence Dimension | Lipophilicity (LogP) |
|---|---|
| Target Compound Data | LogP: 0.96830 |
| Comparator Or Baseline | 1H-Imidazo[4,5-c]pyridine (unsubstituted parent), LogP: 0.18 |
| Quantified Difference | 5.38-fold higher LogP value (0.788 log units absolute increase) |
| Conditions | Calculated/experimental LogP values from authoritative chemical databases |
Why This Matters
This ~5-fold LogP difference translates to significantly altered membrane permeability and solubility profiles, directly impacting compound performance in cell-based assays and in vivo studies where passive diffusion governs bioavailability.
- [1] 5-Methyl-5H-imidazo[4,5-c]pyridine. ChemSrc Database. CAS: 105942-37-8. LogP: 0.96830. View Source
